molecular formula C20H21N3O4S B11178872 2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11178872
M. Wt: 399.5 g/mol
InChI Key: QNQNUKHPRKSYOW-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, methoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique thiadiazole ring structure and the presence of multiple methoxy groups

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H21N3O4S/c1-25-14-7-4-13(5-8-14)6-11-18-22-23-20(28-18)21-19(24)16-10-9-15(26-2)12-17(16)27-3/h4-5,7-10,12H,6,11H2,1-3H3,(H,21,23,24)

InChI Key

QNQNUKHPRKSYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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